molecular formula C15H16O3 B14259701 (S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one CAS No. 287728-41-0

(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one

Cat. No.: B14259701
CAS No.: 287728-41-0
M. Wt: 244.28 g/mol
InChI Key: HLOFWGGVFLUZMZ-HNNXBMFYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one involves several steps. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with a Grignard reagent, followed by oxidation and subsequent reduction steps . The reaction conditions typically involve the use of solvents like methanol and water, with specific temperature and pH controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Nabumetone involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include 6-methoxy-2-naphthylacetic acid (from oxidation), 6-methoxy-2-naphthyl alcohol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .

Scientific Research Applications

(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The compound is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid, which exerts the anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one is unique due to its specific chemical structure, which allows it to be metabolized into an active form with fewer gastrointestinal side effects compared to other NSAIDs .

Properties

CAS No.

287728-41-0

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

(4S)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one

InChI

InChI=1S/C15H16O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9,15,17H,7H2,1-2H3/t15-/m0/s1

InChI Key

HLOFWGGVFLUZMZ-HNNXBMFYSA-N

Isomeric SMILES

CC(=O)C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O

Canonical SMILES

CC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O

Origin of Product

United States

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